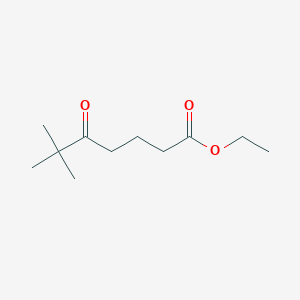

Ethyl 6,6-dimethyl-5-oxoheptanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 6,6-dimethyl-5-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGRTUSZXCZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629269 | |

| Record name | Ethyl 6,6-dimethyl-5-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569685-78-5 | |

| Record name | Ethyl 6,6-dimethyl-5-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 6,6 Dimethyl 5 Oxoheptanoate

Classical Ester Synthesis and Modifications

Classical methods for ester synthesis remain fundamental in the organic chemist's toolkit. Their continued relevance is a testament to their reliability and the extensive body of research that supports their application. This section details the adaptation of several named reactions for the synthesis of the target molecule.

Adaptations of Claisen and Dieckmann Condensations

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-ketoester. masterorganicchemistry.comlibretexts.org For the synthesis of ethyl 6,6-dimethyl-5-oxoheptanoate, an intermolecular Claisen condensation would be the appropriate strategy. The reaction would theoretically involve the condensation of ethyl pivalate (B1233124) (ethyl 2,2-dimethylpropanoate) and ethyl 4-ethoxybutanoate. However, a more common and effective approach is the crossed Claisen condensation, where one of the esters has no α-hydrogens, such as ethyl pivalate, to prevent self-condensation.

The mechanism involves the deprotonation of the α-carbon of one ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. youtube.com Subsequent elimination of an alkoxide group yields the desired β-ketoester. libretexts.org The use of a full equivalent of a strong base, like sodium ethoxide, is crucial as it deprotonates the resulting β-ketoester, driving the equilibrium towards the product. libretexts.org

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, used to form cyclic β-ketoesters from diesters. synarchive.comlibretexts.org This method is particularly effective for the synthesis of five- and six-membered rings. masterorganicchemistry.comorganicchemistrytutor.com As this compound is an acyclic molecule, the Dieckmann condensation is not directly applicable for its synthesis.

Table 1: Comparison of Condensation Reactions for β-Ketoester Synthesis

| Feature | Claisen Condensation | Dieckmann Condensation |

|---|---|---|

| Reaction Type | Intermolecular | Intramolecular |

| Starting Material | Two ester molecules | One diester molecule |

| Product | Acyclic β-ketoester | Cyclic β-ketoester synarchive.comlibretexts.org |

| Applicability to Target | Applicable | Not Applicable |

Michael Addition Strategies for Heptanoate (B1214049) Backbone Construction

The Michael reaction, or Michael addition, involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.orglibretexts.org This reaction is highly efficient for forming carbon-carbon bonds and can be adapted to construct the backbone of this compound.

A plausible strategy would involve the reaction of a pivaloyl-based nucleophile with an ethyl acrylate (B77674) derivative. Specifically, the enolate generated from a ketone like pinacolone (B1678379) could act as the Michael donor, adding to ethyl acrylate. Subsequent manipulation of the resulting adduct would be necessary to achieve the final structure of this compound. The best Michael reactions typically occur when a stable enolate, such as one derived from a 1,3-dicarbonyl compound, adds to an unhindered α,β-unsaturated ketone. libretexts.org

Table 2: Components for a Potential Michael Addition Synthesis

| Role | Potential Compound |

|---|---|

| Michael Donor (Enolate) | Enolate of pinacolone |

| Michael Acceptor | Ethyl acrylate |

Reformatsky Reactions in β-Ketoester Formation

The Reformatsky reaction utilizes an organozinc reagent, formed from an α-haloester and zinc metal, to condense with aldehydes or ketones, yielding β-hydroxy-esters. wikipedia.org To synthesize this compound, a two-step approach would be necessary.

First, a Reformatsky reaction between ethyl bromoacetate (B1195939) and pivalaldehyde (2,2-dimethylpropanal) would yield ethyl 3-hydroxy-4,4-dimethylpentanoate. The organozinc reagent, often called a 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents undesired side reactions like nucleophilic addition to the ester group. wikipedia.org The resulting β-hydroxy-ester can then be oxidized using standard oxidation reagents, such as a chromium-based reagent or Swern oxidation, to afford the target β-ketoester, this compound. Recent advancements have demonstrated highly catalytic and enantioselective versions of this reaction. acs.org

Knoevenagel Condensation Approaches to β-Ketoesters

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org The product is typically an α,β-unsaturated ketone. wikipedia.org For the synthesis of a saturated β-ketoester like this compound, the initial product of the Knoevenagel condensation would require a subsequent reduction step.

A potential pathway could involve the condensation of pivalaldehyde with a β-ketoester like ethyl acetoacetate. This would be followed by the reduction of the resulting carbon-carbon double bond. One-pot biosynthesis methods using a single ene-reductase (NerA) have been developed to catalyze both the Knoevenagel condensation and the in situ reduction of the unsaturated intermediate, offering a green and efficient route to saturated α-substituted β-ketoesters. acs.org

Modern Catalytic Approaches to this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. numberanalytics.com These approaches offer advantages such as milder reaction conditions, lower catalyst loadings, and the potential for asymmetric synthesis.

For the synthesis of β-ketoesters, various catalytic systems have been developed. For instance, Lewis acids like zinc chloride (ZnCl2) or titanium tetrachloride (TiCl4) can be used to promote Knoevenagel condensation reactions. researchgate.net Similarly, the C-acylation of enol silyl (B83357) ethers with acid chlorides, a reaction related to the Claisen condensation, can be catalyzed by pentafluorophenylammonium triflate (PFPAT) to produce β-diketones and β-ketoesters in good yields. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis

While this compound itself is achiral, the synthetic methodologies discussed can be adapted to produce chiral derivatives, which are valuable building blocks in pharmaceutical and agrochemical industries. acs.org Asymmetric catalysis is a powerful tool for achieving stereochemically complex products. nih.gov

Enantioselective Michael additions, for example, can be used to create stereogenic centers with high precision. nih.gov By employing chiral catalysts, such as nickel diamine complexes, it is possible to control the stereochemical outcome of the reaction, leading to enantioenriched products. nih.gov Similarly, highly diastereoselective oxy-Michael additions to β,γ-unsaturated α-keto esters have been developed, providing access to γ-hydroxy α-keto ester derivatives with excellent stereocontrol. acs.orgnih.gov

In the context of the Reformatsky reaction, the use of chiral ligands, such as prolinol derivatives, in combination with diethylzinc (B1219324) can lead to highly enantioselective additions to aldehydes and ketones, producing optically active β-hydroxy esters with high enantiomeric excess. acs.org These chiral intermediates can then be carried forward to synthesize a variety of complex chiral molecules.

Table 3: Examples of Catalysts in Enantioselective Synthesis

| Reaction Type | Catalyst/Ligand | Stereochemical Outcome | Reference |

|---|---|---|---|

| Michael Addition | Nickel Diamine Complex | Excellent enantioselectivity and diastereoselectivity | nih.gov |

| Reformatsky Reaction | Prolinol Ligand with Et2Zn | High enantiomeric excess (up to 96% ee) | acs.org |

| Oxy-Michael Addition | Chiral Water Equivalents | Highly diastereoselective additions | acs.orgnih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the construction of carbon-carbon bonds, and several strategies can be envisioned for the synthesis of this compound. While direct applications to this specific molecule are not extensively documented, general methodologies for β-keto ester synthesis provide a strong foundation.

Palladium-catalyzed reactions, in particular, have shown great versatility. The Tsuji-Trost allylation, for instance, allows for the α-alkylation of β-keto esters. nih.gov In a potential application, a suitably substituted allylic precursor could be coupled with an enolate derived from a simpler β-keto ester to construct the carbon skeleton of this compound. Furthermore, palladium enolates, generated from the decarboxylation of allyl β-keto carboxylates, can undergo various transformations, including reductive elimination to form α-allyl ketones. nih.gov

Copper-catalyzed methods also present viable routes. Copper(I)-catalyzed coupling reactions of N/O/S nucleophiles with aryl halides have been successfully achieved using a β-keto ester as a ligand, highlighting the interaction of β-keto esters with copper catalysts. nih.gov More directly, copper-catalyzed methods for synthesizing β-keto esters from ethyl acyl acetate (B1210297) and halogenated hydrocarbons have been developed, offering a potentially simple and green synthesis process with good selectivity and yield. patsnap.com Copper-catalyzed regioselective annulation of β-keto esters with propargyl acetates provides access to polysubstituted furans, demonstrating the reactivity of β-keto esters under copper catalysis. acs.org

Rhodium has also emerged as a catalyst for C-H activation and functionalization. Rhodium(III)-catalyzed oxidative cross-coupling of N-pyrimidylindoles with cyclic β-keto esters has been used to create all-carbon quaternary centers. acs.org While this specific reaction is for cyclic substrates, it demonstrates the potential of rhodium catalysis for the challenging formation of highly substituted carbon centers, which could be adapted for the synthesis of complex structures like this compound. Rhodium-catalyzed alkylation of aromatic ketones with allylic alcohols and α,β-unsaturated ketones is another relevant strategy for forming C-C bonds adjacent to a carbonyl group. mdpi.com

A table summarizing these transition metal-catalyzed approaches is presented below.

| Catalyst | Reaction Type | Potential Application to Target Synthesis |

| Palladium | Allylic Alkylation | Coupling of an enolate with an appropriate allylic partner. |

| Palladium | Decarboxylative Allylation | Formation of an α-allyl ketone intermediate. |

| Copper | Coupling with Halogenated Hydrocarbons | Direct synthesis from simpler starting materials. |

| Copper | Annulation with Propargyl Acetates | Demonstrates reactivity for C-C bond formation. |

| Rhodium | Oxidative Cross-Coupling | Formation of sterically hindered carbon centers. |

| Rhodium | Alkylation with Alcohols/Enones | C-C bond formation adjacent to a carbonyl. |

Organocatalytic Routes for Stereocontrol

Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives for creating chiral molecules. For this compound, where the carbon at the 6-position is a prochiral center, organocatalysis offers promising strategies for achieving stereocontrol.

Asymmetric Michael additions are a powerful tool for forming carbon-carbon bonds while controlling stereochemistry. nih.govrsc.orgyoutube.commdpi.commdpi.com In a potential synthesis, a nucleophile could be added to a suitable α,β-unsaturated precursor in the presence of a chiral organocatalyst to establish the stereocenter at the 6-position. Cinchona alkaloids, for example, have been used to catalyze the enantioselective 1,6-addition of β-ketoesters to electron-poor dienes. nih.gov

Organocatalytic asymmetric alkylation of β-keto esters is another direct approach to introduce chirality. rsc.orgrsc.orgnih.gov Phase-transfer catalysis using cinchona derivatives has been shown to be effective for the α-alkylation of cyclic β-keto esters with high enantioselectivity. rsc.org This method could potentially be adapted for the alkylation of a precursor to this compound.

Furthermore, organocatalytic γ-position-selective Mannich reactions of β-ketocarbonyl derivatives have been developed, demonstrating that reactivity can be directed to positions other than the α-carbon. acs.org This highlights the potential for complex, selective transformations using organocatalysts.

A summary of these organocatalytic strategies is provided in the table below.

| Organocatalytic Strategy | Key Transformation | Potential for Stereocontrol in Target Synthesis |

| Asymmetric Michael Addition | C-C bond formation | Creation of the stereocenter at the 6-position. |

| Asymmetric Alkylation | C-C bond formation | Introduction of chirality at the 6-position. |

| γ-Position-Selective Reactions | C-C bond formation | Potential for novel synthetic routes with high selectivity. |

Lewis Acid Catalysis in this compound Formation

Lewis acid catalysis plays a crucial role in a variety of organic transformations, including those for the synthesis of β-keto esters. Lewis acids can activate carbonyl groups, facilitating nucleophilic attack and promoting reactions like the Claisen condensation, a key reaction for β-keto ester synthesis.

For the synthesis of this compound, a Lewis acid-catalyzed Claisen condensation between an appropriate ester and a ketone could be a viable route. For instance, the reaction of ethyl pivaloylacetate with a suitable electrophile in the presence of a Lewis acid could lead to the desired product. Lewis acids like titanium tetrachloride (TiCl₄) have been used to mediate the reaction of esters with acyl chlorides to furnish α-acylated esters. organic-chemistry.org

Furthermore, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze the formal C-H insertion of ethyl diazoacetate into aldehydes, providing a direct route to β-keto esters. nih.govacs.org This methodology could potentially be applied to an appropriately substituted aldehyde to generate this compound. The use of Ti(OiPr)₄ as a mild Lewis acid has been shown to be compatible with N-heterocyclic carbene (NHC) catalysis in the addition of homoenolates to β,γ-unsaturated α-ketoesters, leading to highly substituted cyclopentanols. nih.gov This demonstrates the potential of combining Lewis acid catalysis with other catalytic systems to achieve complex transformations.

The following table summarizes the potential applications of Lewis acid catalysis.

| Lewis Acid | Reaction Type | Potential Application to Target Synthesis |

| TiCl₄ | Acylation of Esters | Formation of the β-keto ester functionality. |

| BF₃·OEt₂ | C-H Insertion | Direct synthesis from an aldehyde precursor. |

| Ti(OiPr)₄ | Activation of Electrophiles | Use in cooperative catalytic systems for complex bond formations. |

Chemoenzymatic and Biocatalytic Syntheses

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and biocatalytic methods. These approaches offer high selectivity under mild reaction conditions.

Enzyme-Mediated Transformations for Chiral β-Ketoesters

The asymmetric reduction of the ketone functionality in β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govgoogle.com This transformation can be effectively carried out using isolated enzymes or whole-cell systems.

Ketoreductases (KREDs) are a class of enzymes that have shown significant potential for the stereoselective reduction of a wide range of ketones, including β-keto esters. rsc.orgfrontiersin.orgacs.org KREDs have been successfully used for the dynamic reductive kinetic resolution of bulky α-amino β-keto esters, indicating their ability to handle sterically demanding substrates. rsc.org This is particularly relevant for the reduction of this compound, which possesses a bulky tert-butyl group adjacent to the ketone. Structure-guided evolution of ketoreductases has been employed to improve their efficiency and stereoselectivity for such bulky substrates. rsc.org

Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective biocatalyst for the asymmetric reduction of ketones. nih.govacs.orgmdpi.comacgpubs.orgresearchgate.net While it often contains multiple reductases with different stereoselectivities, genetic engineering of baker's yeast has been used to create strains with improved performance for specific β-keto ester reductions. nih.gov

The following table presents a selection of biocatalysts and their potential application.

| Biocatalyst | Enzyme Class/Organism | Transformation | Relevance to Target Compound |

| Ketoreductases (KREDs) | Oxidoreductases | Asymmetric reduction of the ketone | High potential for stereoselective reduction of the sterically hindered ketone. |

| Baker's Yeast | Saccharomyces cerevisiae | Asymmetric reduction of the ketone | A cost-effective option, with potential for optimization through strain engineering. |

| Lipases | Hydrolases | Transesterification | Synthesis of chiral β-keto esters through resolution of racemic alcohols. google.com |

Optimization of Biocatalytic Reaction Parameters and Efficiency

To achieve high efficiency and selectivity in biocatalytic reductions, several reaction parameters need to be carefully optimized. These include the choice of biocatalyst, substrate concentration, co-solvent, pH, and temperature.

For ketoreductase-catalyzed reactions, the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) is crucial for process efficiency. This is often achieved by using a co-substrate such as isopropanol (B130326) or glucose, coupled with a second enzyme like a dehydrogenase. nih.gov Immobilization of the enzyme can enhance its stability and allow for easier separation and reuse. nih.gov

In whole-cell biocatalysis with baker's yeast, the reaction medium significantly influences the outcome. While aqueous media are common, the use of organic solvents or biphasic systems can be advantageous for substrates with low water solubility. acgpubs.org The substrate and product concentration can also impact the reaction rate and enantiomeric excess, with high concentrations sometimes leading to inhibition. researchgate.net Genetic engineering of the yeast strains can lead to significant improvements in stereoselectivity. nih.gov

Key parameters for optimization are listed in the table below.

| Parameter | Description | Impact on Efficiency and Selectivity |

| Biocatalyst Selection | Choice of specific enzyme or microbial strain. | Determines stereoselectivity and activity. |

| Substrate Concentration | Amount of starting material in the reaction. | Can affect reaction rate and may cause inhibition. |

| Co-solvent | Addition of an organic solvent to the aqueous medium. | Improves solubility of hydrophobic substrates. |

| pH and Temperature | Reaction conditions. | Affect enzyme activity and stability. |

| Cofactor Regeneration | System for regenerating NADH or NADPH. | Crucial for the economic feasibility of the process. |

| Immobilization | Attaching the enzyme to a solid support. | Enhances stability and facilitates reuse. |

Process Intensification and Scale-Up Considerations

For the industrial production of this compound, process intensification and efficient scale-up are critical. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. nih.govacs.orgthieme-connect.com The synthesis of β-keto esters has been successfully demonstrated in a flow process, for example, through the BF₃·OEt₂-catalyzed reaction of ethyl diazoacetate with aldehydes. nih.govacs.org Such a system could be adapted for the continuous production of this compound.

The scale-up of biocatalytic processes also requires careful consideration. For whole-cell fermentations, factors such as oxygen transfer, mixing, and nutrient feeding need to be optimized in larger bioreactors. For processes using isolated enzymes, immobilization in a packed-bed reactor can allow for continuous operation and easy product separation.

The table below highlights key aspects of process intensification and scale-up.

| Technology/Strategy | Description | Advantages for Target Synthesis |

| Flow Chemistry | Continuous processing in microreactors or tube reactors. | Improved control, safety, and potential for higher yields. |

| Bioreactor Design | Optimization of fermentation or reaction vessels. | Efficient production on a larger scale. |

| Enzyme Immobilization | Confining enzymes to a solid support. | Enables continuous processing and enzyme recycling. |

| Downstream Processing | Isolation and purification of the final product. | Critical for achieving high purity on an industrial scale. |

Continuous Flow Reactor Applications for Large-Scale Synthesis

Continuous flow chemistry offers significant advantages for the large-scale synthesis of chemical compounds, including improved heat and mass transfer, enhanced safety, and the potential for automation. While specific applications for the continuous flow synthesis of this compound are not detailed in the literature, the synthesis of other keto esters in flow has been demonstrated.

For instance, the preparation of α-ketoesters has been successfully achieved using continuous flow reactors, such as the Uniqsis FlowSyn™ system. nih.govscilit.comresearchgate.net This methodology often employs immobilized reagents and scavengers packed in columns, allowing for clean transformations and simplifying purification processes. nih.gov A multistep continuous flow process has also been developed for the synthesis of α-halo ketones, which are important pharmaceutical building blocks, demonstrating the robustness of flow chemistry for complex syntheses. acs.org These examples suggest that a continuous flow process for this compound could be designed, potentially involving the reaction of a suitable enolate with an acylating agent in a flow reactor. The precise control over reaction parameters like temperature, pressure, and residence time in a flow system could be beneficial, especially for managing potentially exothermic reactions and improving selectivity. uni-muenchen.de

High-Yield and Purity Synthesis Protocols

Achieving high yields and purity is a primary goal in chemical synthesis. For γ-keto esters, several synthetic strategies have been developed that could potentially be adapted for this compound.

One common approach is the Claisen condensation , a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. The synthesis of a related compound, ethyl pivaloylacetate (ethyl 4,4-dimethyl-3-oxopentanoate), can be achieved via the base-catalyzed condensation of pinacolone with diethyl carbonate. For this compound, a plausible route would involve the acylation of an appropriate ester enolate.

Another promising method is the gold(III)-catalyzed hydration of 3-alkynoates . This atom-economical method proceeds at room temperature in an aqueous ethanol (B145695) medium and has been shown to produce a wide range of γ-keto esters in high yields. nih.govcapes.gov.br This approach offers mild reaction conditions and avoids the use of harsh reagents.

Palladium-catalyzed reactions also offer a pathway to γ-keto esters. For example, a domino-carbonylation/Suzuki-Miyaura cross-coupling reaction has been utilized for their synthesis, highlighting the versatility of transition metal catalysis in constructing such molecules. consensus.app

While specific yield and purity data for this compound are not available, the general protocols for γ-keto esters suggest that yields can be high, often exceeding 80-90% under optimized conditions. The choice of synthetic route would depend on the availability and cost of starting materials, as well as the desired scale of production.

Sustainable and Economical Production Methods

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. For the production of keto esters, several more sustainable and economical approaches have been explored for related compounds.

The use of heterogeneous catalysts is a key aspect of green chemistry as it simplifies catalyst recovery and reuse. For the synthesis of a different compound, ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, a green process utilizing a sulfonic acid resin as a heterogeneous catalyst has been patented. google.com This process also incorporates a multi-flash distillation to recover and reuse unreacted raw materials, significantly reducing waste. google.com Such a strategy could be conceptually applied to the synthesis of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While no specific biocatalytic routes for this compound are reported, the enzymatic synthesis of other esters is well-established.

The development of atom-economical reactions, such as the aforementioned gold-catalyzed hydration of alkynes, also contributes to the sustainability of a synthesis by maximizing the incorporation of starting materials into the final product. nih.govcapes.gov.br The use of safer solvents and reagents is another critical factor in developing sustainable and economical production methods.

Chemical Reactivity and Transformative Potential of Ethyl 6,6 Dimethyl 5 Oxoheptanoate

Reactions Involving the Carbonyl Functionality

The ketone group, characterized by its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations. Its reactivity is modulated by the bulky tert-butyl group, which can hinder the approach of nucleophiles and influence the stereochemical outcome of reactions.

Selective Reduction Strategies of the Ketone Group

The selective reduction of the ketone in Ethyl 6,6-dimethyl-5-oxoheptanoate to the corresponding secondary alcohol, ethyl 5-hydroxy-6,6-dimethylheptanoate, can be achieved using various hydride reagents. The choice of reducing agent is critical to prevent concomitant reduction of the ester functionality.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally effective for this transformation, as they are typically chemoselective for ketones and aldehydes over esters. For enhanced stereoselectivity, chiral reducing agents can be employed. Asymmetric reduction of γ-keto esters can yield optically active hydroxy esters, which are valuable chiral building blocks. researchgate.net Reagents such as B-chlorodiisopinocampheylborane (DIP-Chloride) have proven effective for the asymmetric reduction of γ-keto esters, affording high enantiomeric excess (ee). researchgate.net Biocatalytic methods using ketoreductase enzymes also offer a green and highly stereoselective route to chiral alcohols from keto esters. rsc.orgchemrxiv.org

| Reducing Agent/System | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), 0 °C to RT | Racemic 5-hydroxy-6,6-dimethylheptanoate | Chemoselective for ketone, cost-effective, simple workup. |

| B-Chlorodiisopinocampheylborane (Ipc₂BCl) | THF, -25 °C | Chiral 5-hydroxy-6,6-dimethylheptanoate | High enantioselectivity (typically >90% ee) for γ-keto esters. researchgate.net |

| Ketoreductase (KRED) | Aqueous buffer, pH 7, with cofactor (NADPH) | Chiral 5-hydroxy-6,6-dimethylheptanoate | Excellent enantioselectivity (>99% ee), environmentally benign, operates under mild conditions. rsc.org |

| Ruthenium Catalysts (e.g., Ru-TsDPEN) | Formic acid/triethylamine | Chiral 5-hydroxy-6,6-dimethylheptanoate | Effective for asymmetric transfer hydrogenation, avoids pyrophoric reagents. researchgate.net |

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of the ketone is susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon bonds and the synthesis of tertiary alcohols. Common nucleophiles include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). The reaction of this compound with a Grignard reagent, for example, would yield a tertiary alcohol after an aqueous workup.

The steric hindrance from the adjacent tert-butyl group plays a crucial role in these reactions, potentially slowing the reaction rate and influencing the diastereoselectivity if a new stereocenter is formed. academie-sciences.fr To improve yields and selectivity, particularly with sterically demanding ketones, organocerium reagents (generated from organolithiums and CeCl₃) can be used. These reagents are less basic and more oxophilic, often leading to cleaner additions with fewer side reactions. researchgate.net

| Nucleophilic Reagent | Intermediate | Final Product (after workup) | Notes |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Alkoxide intermediate | Ethyl 5-hydroxy-5,6,6-trimethylheptanoate | Classic Grignard addition to form a tertiary alcohol. youtube.com |

| Phenyllithium (PhLi) | Alkoxide intermediate | Ethyl 5-hydroxy-6,6-dimethyl-5-phenylheptanoate | Organolithium reagents are highly reactive nucleophiles. |

| Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin | Ethyl 5-cyano-5-hydroxy-6,6-dimethylheptanoate | Forms a cyanohydrin, a versatile synthetic intermediate. |

| Wittig Reagent (Ph₃P=CH₂) | Oxaphosphetane intermediate | Ethyl 6,6-dimethyl-5-methyleneheptanoate | Converts the ketone into an alkene (olefin). |

Oxidation Reactions of the Ketone

While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reactions can be employed. The Baeyer-Villiger oxidation is a notable example, where a ketone is converted into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, the migratory aptitude of the adjacent groups determines the product. The tert-butyl group has a high migratory aptitude, suggesting that it would preferentially migrate, leading to the formation of a pivalate (B1233124) ester derivative.

Alternatively, copper-catalyzed aerobic oxidation has been developed as a method for the oxidative esterification of ketones via C-C bond cleavage, offering a practical protocol under neutral conditions. acs.org

Ester Group Reactivity and Derivatization

The ethyl ester functionality is another key reactive site in the molecule, primarily undergoing nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester into other carboxylic acid derivatives.

Transesterification and Hydrolysis Pathways

The ethyl ester can be converted to other esters (transesterification) or to the corresponding carboxylic acid (hydrolysis). Both reactions are typically catalyzed by acids or bases. pearson.comyoutube.com

Transesterification : This process involves reacting the ester with an alcohol, usually in the presence of an acid (e.g., H₂SO₄) or base (e.g., NaOR') catalyst. nih.govnih.gov The reaction is an equilibrium process, and is often driven to completion by using the desired alcohol as the solvent. This method is useful for introducing different alkyl or functionalized groups into the ester position. nih.govucc.ie

Hydrolysis : Saponification, or base-mediated hydrolysis (e.g., with NaOH or KOH), is an irreversible process that yields the carboxylate salt. Subsequent acidification produces the free carboxylic acid, 6,6-dimethyl-5-oxoheptanoic acid. pearson.com Acid-catalyzed hydrolysis is also possible but is a reversible reaction that requires a large excess of water to proceed to completion. youtube.com

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group can be converted to an amide through reaction with ammonia or a primary or secondary amine, a process known as aminolysis. This reaction typically requires heating the ester with the amine, as amines are less nucleophilic than the alkoxides used in transesterification. The resulting product would be a N-substituted 6,6-dimethyl-5-oxoheptanamide.

Furthermore, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will also reduce the ketone, leading to the formation of a diol, 6,6-dimethylheptane-1,5-diol.

A particularly interesting transformation for γ-keto esters is their conversion into lactams. This can be achieved through reductive amination of the ketone, where an amine first forms an imine or enamine, which is then reduced. The resulting γ-amino ester can undergo spontaneous intramolecular cyclization to form a five-membered ring lactam (a pyrrolidin-2-one derivative). researchgate.net Biocatalytic methods using transaminases are effective for this transformation, providing a route to optically active lactams. researchgate.net

α-Functionalization and Alkylation Reactions

The carbon atom situated between the two carbonyl groups (the α-carbon) in this compound is particularly reactive. The electron-withdrawing nature of the adjacent carbonyls increases the acidity of the α-protons, facilitating their removal by a base to form a stabilized enolate. This enolate is a potent nucleophile and serves as the key intermediate for a variety of α-functionalization and alkylation reactions.

The formation of an enolate is a critical first step in the majority of reactions involving the α-carbon of this compound. The choice of base and reaction conditions can be tailored to control the generation of the enolate, which can then react with various electrophiles.

Alkylation at the α-position is a common transformation. By treating the β-ketoester with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), the corresponding enolate is generated. This enolate readily participates in nucleophilic substitution reactions with alkyl halides to introduce an alkyl group at the α-carbon. The general scheme for this reaction is depicted below:

Reaction Scheme: α-Alkylation of this compound

Enolate Formation: this compound + Base ⇌ Enolate + Conjugate Acid

Nucleophilic Attack: Enolate + Alkyl Halide → α-Alkylated Product + Halide Salt

The careful selection of the base and solvent is crucial for achieving high yields and preventing side reactions such as O-alkylation or dialkylation.

| Parameter | Condition | Purpose |

| Base | Strong, non-nucleophilic (e.g., LDA, NaH) | To ensure complete and rapid deprotonation of the α-carbon. |

| Solvent | Aprotic (e.g., THF, Diethyl ether) | To solvate the metal cation and prevent unwanted side reactions. |

| Temperature | Low (e.g., -78 °C to 0 °C) | To control the reaction rate and enhance selectivity. |

While the α-carbon is the most acidic position, the presence of another carbonyl group means that regioselectivity can be a concern in some reactions. However, for simple alkylations, the reaction predominantly occurs at the α-carbon due to the higher acidity of its protons compared to the γ-protons.

The principles of regioselective alkylation of β-ketoesters are well-established. The formation of the kinetic enolate at the less sterically hindered and more acidic α-position is generally favored under conditions of strong, bulky bases and low temperatures. This allows for the predictable and controlled introduction of a wide range of functional groups at this position.

Cyclization and Heterocyclic Synthesis Pathways

The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions, leading to the formation of various cyclic and heterocyclic systems. These reactions are of significant interest in the synthesis of natural products and pharmaceutically active compounds.

Intramolecular reactions of functionalized derivatives of this compound can lead to the formation of carbocyclic rings. For instance, if an appropriate electrophilic center is introduced into the molecule via α-alkylation, subsequent intramolecular cyclization can be induced.

An example of this is the intramolecular aldol (B89426) condensation. If the terminal methyl group of the ester were functionalized to an aldehyde, an intramolecular reaction could lead to the formation of a six-membered ring. The enolate generated at the α-position would act as the nucleophile, attacking the aldehyde carbonyl.

This compound is a valuable precursor for the synthesis of oxygen-containing heterocycles such as pyrans and furans. These reactions typically involve the intramolecular cyclization of a suitably modified derivative of the starting β-ketoester.

Synthesis of Pyrans: The synthesis of tetrahydropyran rings can be achieved through the intramolecular cyclization of a δ-hydroxy ketone. Reduction of the ketone in this compound to a hydroxyl group would generate a δ-hydroxy ester, a precursor that could potentially cyclize to form a lactone. Alternatively, modification of the ester to an appropriate functional group could facilitate an intramolecular attack by the enolate to form a pyran ring system. For example, an intramolecular Michael addition of the enolate to an α,β-unsaturated system within the same molecule can lead to the formation of a functionalized pyran.

Synthesis of Furans: The synthesis of furan derivatives can be accomplished via intramolecular cyclization of a 1,4-dicarbonyl compound, a transformation known as the Paal-Knorr furan synthesis. This compound can be envisioned as a precursor to such a system. For instance, α-acylation followed by appropriate chemical manipulations could generate the required 1,4-dicarbonyl moiety, which would then undergo acid-catalyzed cyclization to yield a substituted furan.

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Tetrahydropyran | Intramolecular cyclization of a δ-hydroxy ketone/ester. | δ-Hydroxy derivative of the starting material. |

| Furan | Paal-Knorr synthesis. | 1,4-Dicarbonyl compound derived from the starting material. |

Mechanistic Investigations of Ethyl 6,6 Dimethyl 5 Oxoheptanoate Reactions

Elucidation of Reaction Pathways and Transition States

The reaction pathways for the formation and transformation of Ethyl 6,6-dimethyl-5-oxoheptanoate are diverse, often involving multi-step sequences and the formation of key intermediates. Understanding these pathways and the associated transition states is crucial for controlling reaction outcomes.

One plausible synthetic route to this compound involves the chain extension of a β-keto ester. For instance, the reaction of an enolate derived from a β-keto ester with a suitable electrophile can furnish the γ-keto ester skeleton. A well-documented method is the zinc carbenoid-mediated homologation. organic-chemistry.orgorgsyn.orgorgsyn.org In this process, a β-keto ester is treated with a zinc carbenoid, such as that generated from diethylzinc (B1219324) and diiodomethane. The proposed mechanism initiates with the deprotonation of the β-keto ester by the organozinc reagent to form a zinc enolate. This enolate then reacts with the zinc carbenoid to generate a homoenolate intermediate. Subsequent intramolecular cyclization leads to a donor-acceptor cyclopropane, which then undergoes fragmentation to yield an organometallic intermediate. orgsyn.orgorgsyn.org Protonation of this intermediate affords the final γ-keto ester. The transition state for the cyclization step is believed to be a closed, chair-like structure that dictates the stereochemical outcome of the reaction.

Another significant pathway for the synthesis of γ-keto esters is the hydration of alkynes. Specifically, the gold(III)-catalyzed hydration of 3-alkynoates presents a regioselective route to γ-keto esters. nih.govacs.org The proposed mechanism involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack. A neighboring ester carbonyl group can participate in this process through a 5-endo-dig cyclization, forming a cyclic intermediate. nih.govacs.org This intramolecular participation is key to controlling the regioselectivity of the water addition. Subsequent hydrolysis of the cyclic intermediate yields the γ-keto ester. The transition state for the cyclization is favored due to the formation of a five-membered ring, as predicted by Baldwin's rules.

The following table summarizes key proposed intermediates in these pathways:

| Reaction Pathway | Key Intermediates | References |

| Zinc Carbenoid Homologation | Zinc Enolate, Homoenolate, Donor-Acceptor Cyclopropane, Organometallic Intermediate | organic-chemistry.orgorgsyn.orgorgsyn.org |

| Gold-Catalyzed Alkyne Hydration | Gold-Activated Alkyne, Cyclic Oxonium Intermediate | nih.govacs.org |

Understanding Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are critical aspects of the synthesis of complex molecules like this compound, which possesses distinct functional groups and a stereogenic center if further functionalized.

In the context of the gold-catalyzed hydration of a hypothetical 3-alkynoate precursor to this compound, the regioselectivity of the water addition is paramount. The neighboring ester group directs the incoming nucleophile (water) to the C-5 position, leading to the desired γ-keto ester rather than the β-keto ester. This control is attributed to the favored 5-endo-dig cyclization pathway. nih.govacs.org Without such a directing group, the hydration of an unsymmetrical alkyne would likely yield a mixture of regioisomers.

Stereoselectivity becomes a key consideration in reactions that create a new chiral center. For instance, the reduction of the ketone group in this compound to a hydroxyl group would generate a stereocenter at the C-5 position. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other. For example, asymmetric hydrogenation using chiral catalysts has been shown to be highly effective for the enantioselective reduction of γ-keto esters, yielding chiral γ-hydroxy esters with high enantiomeric excess. researchgate.net Similarly, in the homologation of β-keto esters, the use of chiral auxiliaries on the starting material can lead to diastereoselective formation of the γ-keto ester product. orgsyn.org

The table below illustrates the controlling factors for selectivity in relevant reactions:

| Selectivity Type | Controlling Factor | Example Reaction | References |

| Regioselectivity | Neighboring group participation (ester carbonyl) | Gold-catalyzed alkyne hydration | nih.govacs.orgnih.govacs.org |

| Stereoselectivity | Chiral catalysts or auxiliaries | Asymmetric hydrogenation of the ketone | researchgate.net |

| Diastereoselectivity | Use of chiral auxiliaries | Zinc carbenoid homologation | orgsyn.org |

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is fundamental in directing the synthesis towards the desired product, this compound, and in controlling the reaction's efficiency and selectivity.

In the synthesis of γ-keto esters via alkyne hydration, gold(III) salts have proven to be highly effective catalysts. nih.govacs.org The Lewis acidic nature of the gold catalyst activates the alkyne, facilitating the nucleophilic attack by water. The reaction proceeds under mild conditions, often at room temperature in aqueous ethanol (B145695), highlighting the efficiency of the catalyst. nih.govacs.org

For the homologation of β-keto esters, zinc carbenoids, generated in situ from reagents like diethylzinc and diiodomethane, are the key reagents. organic-chemistry.orgorgsyn.orgorgsyn.org The nature of the carbenoid can be varied to introduce different substituents at the β-position of the resulting γ-keto ester. For instance, using 1,1-diiodoethane (B1619546) can lead to β-methylated products. organic-chemistry.org

In transformations of the final product, such as the reduction of the ketone, the choice of reagent dictates the outcome. Strong reducing agents like lithium aluminum hydride would likely reduce both the ketone and the ester functionalities. In contrast, milder reagents like sodium borohydride (B1222165) might selectively reduce the ketone. For enantioselective reductions, specialized catalytic systems, such as those based on chiral phosphine (B1218219) ligands complexed to metals like ruthenium or rhodium, are employed to achieve high levels of stereocontrol. researchgate.net

The following table provides examples of catalysts and reagents and their specific roles:

| Catalyst/Reagent | Role | Reaction | References |

| Gold(III) Chloride (AuCl₃) | Lewis acid catalyst for alkyne activation | Hydration of 3-alkynoates | nih.govacs.org |

| Diethylzinc (Et₂Zn) / Diiodomethane (CH₂I₂) | Formation of zinc carbenoid for homologation | Chain extension of β-keto esters | organic-chemistry.orgorgsyn.orgorgsyn.org |

| Chiral Phosphine-Metal Complexes | Asymmetric catalyst for stereoselective reduction | Hydrogenation of the ketone | researchgate.net |

| Sodium Borohydride (NaBH₄) | Selective reducing agent for the ketone | Reduction of the ketone to an alcohol | beilstein-journals.org |

Radical Reaction Mechanisms and Intermediates

While many syntheses of γ-keto esters proceed through ionic mechanisms, radical-mediated pathways offer alternative and powerful strategies. Radical reactions are often characterized by their tolerance of various functional groups and their ability to proceed under mild conditions.

A potential radical-based approach to a molecule like this compound could involve the cyclization of a radical precursor. For example, an appropriately substituted alkenyl radical could undergo an intramolecular cyclization onto an oxygen-containing functionality. wikipedia.orgnih.govprinceton.edu The regioselectivity of such cyclizations is often governed by Baldwin's rules, with 5-exo cyclizations being generally favored.

Another radical strategy involves the addition of a carbon-centered radical to an α,β-unsaturated ester. For instance, a radical generated from an alkyl halide via treatment with a radical initiator like AIBN (azobisisobutyronitrile) and a mediator such as tributyltin hydride (Bu₃SnH) could add to an appropriate acrylate (B77674) derivative. acs.orgtdl.org The resulting enolate-like radical intermediate would then be trapped to form the final product.

Key intermediates in radical reactions include the initially formed carbon-centered radical, which can be generated through various methods including atom transfer or fragmentation. acs.orgtdl.org This radical then participates in the key bond-forming step, be it an addition or a cyclization, to generate a new radical intermediate that is subsequently quenched to yield the final product.

The table below outlines potential radical intermediates in the synthesis of a γ-keto ester backbone:

| Step | Radical Intermediate | Description | References |

| Initiation | Initial carbon-centered radical | Generated from a precursor like an alkyl halide. | acs.orgtdl.org |

| Propagation | Adduct radical | Formed by the addition of the initial radical to a double bond. | acs.orgtdl.org |

| Cyclization | Cyclized radical | Formed through intramolecular addition of a radical to a multiple bond. | wikipedia.orgnih.govprinceton.edu |

Kinetic and Thermodynamic Studies of Key Transformations

The outcome of chemical reactions can often be influenced by whether they are under kinetic or thermodynamic control. numberanalytics.comlibretexts.orglibretexts.orgyoutube.com Kinetic control implies that the product distribution is determined by the relative rates of competing reaction pathways, with the product formed via the lowest activation energy barrier predominating. numberanalytics.comlibretexts.orglibretexts.orgyoutube.com Thermodynamic control, on the other hand, is established when the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. numberanalytics.comlibretexts.orglibretexts.orgyoutube.com

In the context of this compound, enolate formation is a key transformation where these concepts are relevant. The presence of α-protons on both sides of the ketone (at C-4 and C-6, though the latter has no protons) and adjacent to the ester (at C-2) means that different enolates can potentially form. The deprotonation at the C-4 position would lead to the kinetic enolate, as these protons are generally more accessible. However, the thermodynamic enolate, which is the more stable enolate, would be formed under conditions that allow for equilibration.

The esterification reaction to form this compound from the corresponding carboxylic acid and ethanol is a reversible process. The position of the equilibrium, and thus the yield of the ester, is governed by the thermodynamics of the reaction. The change in Gibbs free energy (ΔG) for the reaction determines the equilibrium constant (K). mdpi.com For many esterification reactions, the enthalpy change (ΔH) is relatively small, and the entropy change (ΔS) is often slightly negative due to the formation of a more ordered system. mdpi.comub.eduacs.org Le Chatelier's principle is often employed to drive the equilibrium towards the product side, for example, by removing water as it is formed.

The following table provides a comparison of kinetic and thermodynamic control in a relevant reaction:

| Control | Governing Factor | Favored Product | Typical Conditions | References |

| Kinetic | Rate of reaction (lower activation energy) | Less substituted enolate (at C-4) | Low temperature, strong, sterically hindered base | numberanalytics.comlibretexts.orglibretexts.orgyoutube.comrsc.org |

| Thermodynamic | Product stability | More substituted enolate | Higher temperature, weaker base, longer reaction time | numberanalytics.comlibretexts.orglibretexts.orgyoutube.comrsc.org |

Advanced Spectroscopic and Analytical Characterization of Ethyl 6,6 Dimethyl 5 Oxoheptanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For ethyl 6,6-dimethyl-5-oxoheptanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts, multiplicities (splitting patterns), and integration values of the signals are characteristic of the compound's structure.

The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and typically appear as a quartet around 4.1 ppm due to coupling with the neighboring methyl protons. These methyl protons (-OCH₂CH₃) in turn appear as a triplet around 1.2 ppm. docbrown.infoyoutube.com

The protons on the carbon chain exhibit distinct signals. The methylene protons alpha to the ester carbonyl (C2-H₂) are expected around 2.3 ppm as a triplet. The adjacent methylene protons (C3-H₂) would likely appear around 1.6 ppm as a quintet or multiplet. The methylene protons alpha to the ketone carbonyl (C4-H₂) are the most deshielded of the aliphatic chain protons (excluding the ester group), appearing further downfield around 2.7 ppm as a triplet.

A prominent feature in the spectrum is a sharp singlet at approximately 1.1 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group at the C6 position.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (H-7) | ~1.1 | Singlet | 9H |

| -OCH₂CH₃ | ~1.2 | Triplet | 3H |

| -CH₂- (H-3) | ~1.6 | Multiplet | 2H |

| -CH₂COOEt (H-2) | ~2.3 | Triplet | 2H |

| -COCH₂- (H-4) | ~2.7 | Triplet | 2H |

| -OCH₂CH₃ | ~4.1 | Quartet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak, allowing for a carbon count and insight into the types of carbons present (e.g., carbonyl, aliphatic).

The two carbonyl carbons are the most downfield signals. The ketone carbonyl (C5) is expected to appear at a higher chemical shift (typically >200 ppm) compared to the ester carbonyl (C1), which is usually found in the 165-190 ppm range. oregonstate.edulibretexts.org The carbon of the tert-butyl group attached to the ketone (C6) and the methyl carbons of the tert-butyl group (C7) will have characteristic shifts. The carbons of the ethyl ester and the methylene carbons of the heptanoate (B1214049) chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| -C(C H₃)₃ (C-7) | ~26 |

| -C H₂- (C-3) | ~24 |

| -C H₂COOEt (C-2) | ~34 |

| -COC H₂- (C-4) | ~43 |

| -C (CH₃)₃ (C-6) | ~44 |

| -OC H₂CH₃ | ~60 |

| -C OOEt (C-1) | ~173 |

| -C O- (C-5) | ~213 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. slideshare.netomicsonline.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and the ethyl protons (-OCH₂CH₃) with each other. This helps to piece together the aliphatic chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is particularly useful for identifying and assigning quaternary carbons (which have no attached protons) and for confirming the connectivity between different functional groups. For instance, HMBC would show correlations from the H-4 protons to the ketone carbonyl carbon (C5) and the ester carbonyl carbon (C1), and from the H-7 protons (the tert-butyl group) to C-5 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu While less critical for a flexible acyclic molecule like this for initial structure determination, it can provide information about preferred conformations.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

GC-MS is an ideal method for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and identifies each component as it elutes. This technique is highly effective for assessing the purity of a sample and for identifying the compound based on its mass spectrum. nih.govuah.edu

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways for esters and ketones include alpha-cleavage and McLafferty rearrangements. libretexts.orgyoutube.com

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 214 | [M]⁺ | Molecular Ion |

| 199 | [M - CH₃]⁺ | Loss of a methyl radical |

| 169 | [M - OCH₂CH₃]⁺ | Alpha-cleavage at the ester group |

| 157 | [M - C(CH₃)₃]⁺ | Alpha-cleavage at the ketone (loss of t-butyl radical) |

| 141 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of CO from the 169 fragment |

| 99 | [CH₂(CH₂)₂COOEt]⁺ | Cleavage between C4 and C5 |

| 85 | [COC(CH₃)₃]⁺ | Cleavage between C4 and C5 |

| 57 | [C(CH₃)₃]⁺ | t-butyl cation |

| 43 | [CH₃CO]⁺ | Rearrangement and fragmentation |

Note: These are predicted fragments; the relative intensities will depend on the stability of the resulting ions.

For the analysis of less volatile derivatives of this compound or for its determination in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.netnih.gov LC is capable of separating a wide range of compounds, and when coupled with MS, it provides high sensitivity and selectivity for detection and quantification. shimadzu.co.kr

This technique is particularly valuable for analyzing mixtures that may result from synthesis workups, stability studies, or metabolic profiling where the parent compound and its derivatives or degradation products need to be identified and quantified. nih.gov Derivatization may sometimes be employed to improve the chromatographic behavior or ionization efficiency of the analytes. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For this compound, with the molecular formula C₁₁H₂₀O₃, HRMS is used to distinguish it from other isomers or compounds with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a single possible elemental formula.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (e.g., ¹²C, ¹H, ¹⁶O). The experimentally determined value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned chemical formula. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀O₃ |

| Calculated Exact Mass | 200.14124 Da |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |

| Ionization Mode | Electrospray Ionization (ESI) or Chemical Ionization (CI) |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this energy is recorded, producing a spectrum that serves as a molecular fingerprint.

For this compound, Fourier-Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands corresponding to its key functional groups. The most prominent features in its IR spectrum are the strong carbonyl (C=O) stretching vibrations. The presence of two distinct carbonyl groups—a ketone and an ester—can often be resolved. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, generally around 1735 cm⁻¹. Additionally, the characteristic C-O stretching vibrations of the ester group are visible in the 1300-1100 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkane | C-H | Stretch | 2850-2960 |

| Ketone | C=O | Stretch | ~1715 (Strong) |

| Ester | C=O | Stretch | ~1735 (Strong) |

| Ester | C-O | Stretch | 1100-1300 (Strong) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of chemical compounds. The choice of method depends on the compound's volatility, polarity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound and for quantifying them in mixtures. scielo.br Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a non-polar stationary phase (such as C18) with a polar mobile phase. semanticscholar.org

The purity is determined by injecting a sample and monitoring the eluent with a detector, typically a UV detector. A pure sample will ideally show a single peak. The area of this peak is proportional to the concentration of the compound. By comparing the area of the main peak to the total area of all peaks in the chromatogram, the purity can be calculated.

Table 3: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a moderately volatile ester, can be effectively analyzed by this method. GC is often used to monitor reaction progress, identify volatile impurities, and assess purity. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing the stationary phase. bibliotekanauki.pl

Separation is based on the compound's boiling point and its affinity for the stationary phase. A common setup involves a non-polar or mid-polarity column (e.g., a polysiloxane-based phase like DB-5) and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. bibliotekanauki.plresearchgate.net

Table 4: Illustrative GC Method Parameters

| Parameter | Condition |

| Column | DB-5 (95% dimethyl-5% diphenyl polysiloxane), 30 m x 0.25 mm ID |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), ramp at 10 °C/min to 250 °C (5 min hold) |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable technique for qualitatively monitoring reactions and determining appropriate solvent systems for larger-scale purification. mit.eduscribd.com The compound is spotted on a plate coated with a stationary phase, typically silica (B1680970) gel, and developed in a sealed chamber containing a solvent system (mobile phase). researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given eluent system.

Column chromatography operates on the same principles as TLC but is used for the preparative isolation and purification of compounds. slideshare.net A glass column is packed with a stationary phase (e.g., silica gel), and the crude mixture is loaded at the top. The chosen eluent is then passed through the column, separating the components based on their differing affinities for the stationary and mobile phases. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective. An eluent system that provides an Rf value between 0.2 and 0.4 in TLC is often optimal for column chromatography separation. mit.edu

Table 5: TLC and Column Chromatography Parameters

| Parameter | Condition |

| Stationary Phase | Silica Gel (TLC: Silica gel 60 F₂₅₄; Column: Silica gel, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (B1210297) mixtures (e.g., 20:1 to 4:1 v/v) |

| TLC Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) |

| Example Rf Value | ~0.43 in a 9:1 Hexane:Ethyl Acetate system doi.org |

Analytical Method Validation and Development for this compound and its Derivatives

The robust quantification and characterization of this compound and its related compounds in various matrices necessitate the development and validation of precise and reliable analytical methods. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose. Key parameters, including limits of detection and quantification, linearity, precision, and accuracy, are rigorously assessed. Furthermore, derivatization strategies are often employed to enhance the detectability and chromatographic separation of the target analyte.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These values are crucial for analyzing trace levels of this compound, for instance, as an impurity in a product or as a low-concentration component in a complex mixture.

The determination of LOD and LOQ is typically performed by analyzing a series of diluted standard solutions of the analyte. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound. In selected ion monitoring (SIM) mode, GC-MS can offer enhanced sensitivity. For structurally similar keto esters, LOD values in the low µg/g (ppm) range have been reported. ijpsr.com For instance, a validated GC-MS method for related keto ester impurities achieved LODs of approximately 3 µg/g. ijpsr.com

Hypothetical LOD and LOQ values for this compound using different analytical techniques are presented in the table below. These values are illustrative and would need to be experimentally determined for a specific method and matrix.

Table 1: Hypothetical Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Analytical Technique | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | 5 µg/mL | 15 µg/mL |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Total Ion Current (TIC) | 1 µg/mL | 3 µg/mL |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Selected Ion Monitoring (SIM) | 50 ng/mL | 150 ng/mL |

| High-Performance Liquid Chromatography (HPLC) | UV Detector (210 nm) | 10 µg/mL | 30 µg/mL |

Linearity, Precision, and Accuracy Assessment

A validated analytical method must demonstrate linearity, precision, and accuracy over a specified concentration range.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, with values greater than 0.99 often being required for analytical methods. ijpsr.comresearchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For many applications, an RSD of less than 10-15% is considered acceptable. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated. Recoveries are typically expected to be within a range of 80-120%.

The table below provides a hypothetical summary of a method validation for the quantification of this compound using a GC-MS method.

Table 2: Hypothetical Linearity, Precision, and Accuracy Data for the Quantification of this compound by GC-MS

| Parameter | Specification | Result |

|---|---|---|

| Linearity | ||

| Range | 0.5 - 100 µg/mL | |

| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |

| Precision | ||

| Repeatability (Intra-day, n=6) | RSD ≤ 5% | 3.5% |

| Intermediate Precision (Inter-day, n=6 over 3 days) | RSD ≤ 10% | 7.8% |

| Accuracy |

Derivatization Strategies for Enhanced Detection and Separation

For compounds that exhibit poor chromatographic behavior or low detector response, chemical derivatization can be a valuable strategy to improve their analytical characteristics. This compound, containing a ketone functional group, is a candidate for such derivatization.

One common issue with the analysis of keto esters by reversed-phase HPLC is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org While adjusting mobile phase pH or temperature can sometimes mitigate this, derivatization offers a more robust solution. chromforum.org

Derivatization of the Ketone Group: The ketone moiety can be targeted to introduce a chromophore for enhanced UV detection or a group that improves ionization efficiency for mass spectrometry. A widely used approach for carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). fishersci.com This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection. fishersci.com This would be particularly useful for HPLC-UV analysis.

For LC-MS applications, derivatization can significantly improve the ionization of the analyte in the MS source. Reagents like Girard's Reagent P can react with the keto group to form a derivative with a permanently charged quaternary ammonium (B1175870) group, which enhances the signal in positive-ion electrospray ionization (ESI-MS). nih.gov

Derivatization of the Ester Group: While the ketone is the more reactive site for many derivatization reactions, the ester group could potentially be hydrolyzed to the corresponding carboxylic acid, 6,6-dimethyl-5-oxoheptanoic acid. This acid could then be derivatized using reagents that target carboxylic acids to enhance detection. nih.gov For example, derivatization with picolinamide (B142947) can improve the detection of carboxylic acids in LC-ESI-MS. nih.gov

The choice of derivatization strategy depends on the analytical technique being employed, the nature of the sample matrix, and the required sensitivity.

Table 3: Common Derivatization Reagents for Keto Esters

| Reagent | Target Functional Group | Analytical Technique | Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | HPLC-UV | Introduces a strong chromophore for enhanced UV detection. fishersci.com |

| Girard's Reagent P | Ketone | LC-MS | Forms a charged derivative for improved ESI efficiency. nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | GC-ECD, GC-MS | Forms a derivative with high electron-capturing ability for sensitive detection by ECD or MS. |

| Butanolic-HCl | Carboxylic Acid (after hydrolysis) | LC-MS/MS | Can be used for concurrent measurement of various analytes. nih.gov |

Computational and Theoretical Studies on Ethyl 6,6 Dimethyl 5 Oxoheptanoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and energetic landscape of chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For a molecule like Ethyl 6,6-dimethyl-5-oxoheptanoate, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

Researchers often utilize various functionals within DFT, such as the M06-2X functional, which has shown good performance for main-group chemistry, in conjunction with a basis set like 6-311+G(d,p) to accurately describe the electronic and structural properties. The outcome of a geometry optimization is the lowest energy conformation of the molecule. For a flexible molecule like this compound, a conformational analysis would be performed to identify the global minimum on the potential energy surface.

Furthermore, DFT is instrumental in mapping out energy profiles of potential reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting reaction feasibility and rates.

Illustrative Data Table: Calculated Thermodynamic Properties of a Generic β-Keto Ester

| Property | Calculated Value (Hartree) | Calculated Value (kcal/mol) |

| Electronic Energy | -575.123456 | -360912.4 |

| Enthalpy | -575.001234 | -360835.8 |

| Gibbs Free Energy | -575.045678 | -360863.7 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound. |

Ab Initio Methods for Reaction Energetics

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality data for reaction energetics. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies.

For key points on a reaction's potential energy surface, such as the transition state, single-point energy calculations using a high-level ab initio method on a DFT-optimized geometry can provide a refined understanding of the reaction barriers. This is particularly important for reactions where electron correlation effects are significant.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into reaction dynamics and the influence of the environment, such as a solvent. For this compound, MD simulations could be used to explore its conformational landscape in different solvents and at various temperatures.